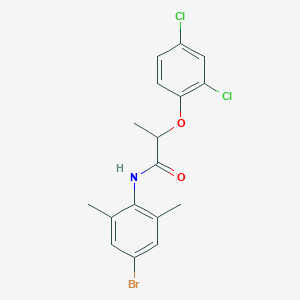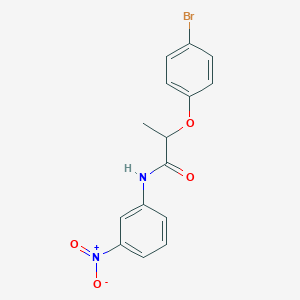
N-(2-hydroxyphenyl)-2-phenoxypropanamide
Overview
Description
N-(2-hydroxyphenyl)-2-phenoxypropanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a phenyl group substituted with a hydroxy group at the ortho position and a phenoxypropanamide moiety. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.
Mechanism of Action
Target of Action
N-(2-hydroxyphenyl)-2-phenoxypropanamide, also known as SMR000135884, primarily targets Histone Deacetylase (HDAC) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial in cell proliferation, differentiation, and apoptosis .
Mode of Action
SMR000135884 interacts with its target, HDAC, by inhibiting its activity . This inhibition leads to an increase in the acetylation of histones, which results in a more relaxed chromatin structure. Consequently, this change facilitates the transcription of certain genes that can induce cell cycle arrest and apoptosis .
Biochemical Pathways
The inhibition of HDAC by SMR000135884 affects various biochemical pathways. One of the key pathways influenced is the High Mobility Group Box 1 (HMGB1) pathway . HMGB1 is an enzyme that is highly expressed in tumor cells and has a subcellular localization that is dependent on its acetylation or oxidative state . The inhibition of HDAC leads to changes in HMGB1 sub-cellular localization and reactive oxygen species (ROS) levels .
Pharmacokinetics
The pharmacokinetics of SMR000135884 involves its metabolism by Cytochrome P450 2C11 (CYP2C11), yielding a hydroxylated metabolite . The systemic clearance (CL) and apparent volume of distribution (Vd) were found to be 2.20 mL/min/kg and 0.70 L/kg, respectively . The oral bioavailability of smr000135884 was found to be relatively low .
Result of Action
The result of SMR000135884’s action is the induction of apoptosis in cancer cells . By inhibiting HDAC, it leads to changes in HMGB1 sub-cellular localization and an increase in ROS levels . These changes can trigger cell apoptosis, thereby exhibiting its antiproliferative effects .
Biochemical Analysis
Biochemical Properties
N-(2-hydroxyphenyl)-2-phenoxypropanamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory responses . The compound’s interaction with these enzymes suggests its potential as an anti-inflammatory agent. Additionally, this compound has been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In particular, it has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in human glioblastoma cell lines, suggesting its potential as an anti-cancer agent . Furthermore, this compound affects cell signaling pathways by modulating the expression of genes involved in inflammation and oxidative stress responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to COX-2 and iNOS, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Additionally, this compound modulates the activity of NF-κB, leading to altered gene expression and reduced inflammation . These interactions highlight the compound’s potential as a therapeutic agent for inflammatory diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its bioactivity may diminish over time due to metabolic degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and protective effects, particularly in models of acute kidney injury . At higher doses, this compound may exhibit toxic or adverse effects, including potential nephrotoxicity . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its bioactivity. The compound is metabolized by enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . Additionally, this compound affects metabolic flux and metabolite levels, particularly in pathways related to inflammation and oxidative stress .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with transporters such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake and distribution in various tissues . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its bioactivity and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-2-phenoxypropanamide typically involves the reaction of 2-hydroxyaniline with 2-phenoxypropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-2-phenoxypropanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed for the reduction of the amide group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-(2-hydroxyphenyl)-2-phenoxypropanamide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyphenyl)acetamide: Shares the hydroxyphenyl moiety but differs in the acetamide group.
N-(2-hydroxyphenyl)-2-propylpentanamide: A derivative of valproic acid with similar structural features.
Uniqueness
N-(2-hydroxyphenyl)-2-phenoxypropanamide stands out due to its phenoxypropanamide moiety, which imparts unique chemical properties and reactivity. This structural feature allows it to participate in a broader range of chemical reactions compared to its analogs, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-11(19-12-7-3-2-4-8-12)15(18)16-13-9-5-6-10-14(13)17/h2-11,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKXYQJYHPWISR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-dichloro-2-[3-(methylsulfonyl)-1-(4-morpholinylcarbonyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4112556.png)
![6-amino-4-(2-fluorophenyl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4112564.png)


![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4112576.png)

![phenyl 4-({[4-(1-naphthylamino)-4-oxobutanoyl]oxy}methyl)benzoate](/img/structure/B4112581.png)

![3-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4112608.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methylphenyl)benzamide](/img/structure/B4112613.png)



